3-Bromo-2-iodo-5-nitroanisole
Description
3-Bromo-2-iodo-5-nitroanisole is a halogenated aromatic ether featuring bromine, iodine, and nitro substituents on a methoxybenzene backbone. The molecular formula is likely C₇H₅BrINO₃, with a theoretical molecular weight exceeding 350 g/mol (combining contributions from Br, I, and NO₂ groups).
Properties
IUPAC Name |
1-bromo-2-iodo-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKRBFCDJPVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-2-iodo-5-nitroanisole typically involves multistep reactions starting from anisole. The process includes:
Nitration: Anisole undergoes nitration to introduce the nitro group at the desired position.
Bromination: The nitrated anisole is then subjected to bromination to introduce the bromine atom.
Iodination: Finally, iodination is carried out to introduce the iodine atom at the specific position on the anisole ring.
Chemical Reactions Analysis
3-Bromo-2-iodo-5-nitroanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and iodine) on the aromatic ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: The bromine and iodine atoms make this compound suitable for coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
3-Bromo-2-iodo-5-nitroanisole has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: This compound is utilized in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-nitroanisole involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The presence of halogen atoms and the nitro group influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-2-iodo-5-nitroanisole with structurally analogous halogenated anisoles, emphasizing substituent effects on physical and chemical properties:
Key Observations:
Molecular Weight and Substituent Effects: The presence of iodine (atomic weight ~127) and nitro groups in this compound results in a significantly higher molecular weight compared to analogs like 2-Bromo-5-iodoanisole (312.93 g/mol) or trifluoromethoxy-substituted derivatives (271.03 g/mol) .
Boiling Point and Density: The nitro group likely elevates boiling points relative to non-nitro compounds. For example, 2-Bromo-5-iodoanisole has a predicted boiling point of 293.7°C , while nitro-substituted analogs may exceed this due to stronger dipole interactions. Higher density values (e.g., 2.062 g/cm³ for 2-Bromo-5-iodoanisole ) correlate with heavier halogens (Br, I) and dense functional groups.
Reactivity and Applications :
- Iodo-bromo anisoles (e.g., 2-Bromo-5-iodoanisole) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the differential reactivity of halogens .
- Trifluoromethyl/trifluoromethoxy analogs (e.g., ) are favored in agrochemical and pharmaceutical synthesis for their metabolic stability and lipophilicity.
- The nitro group in this compound may facilitate reduction reactions or serve as a directing group in further functionalization.
Research Findings and Trends
Halogenated Anisoles in Synthesis :
- Bromo-iodo anisoles are increasingly used in tandem coupling reactions, leveraging iodine’s superior leaving-group ability compared to bromine .
- Nitro-substituted halogenated aromatics (e.g., 3-Bromo-5-fluoro-2-nitrobenzoic acid ) exhibit enhanced reactivity in nucleophilic aromatic substitution, a trend likely applicable to this compound.
Stability Considerations :
- Compounds with nitro groups (e.g., 3-Bromo-5-nitropyridin-2-amine ) may exhibit thermal instability under high temperatures, necessitating careful handling during synthesis.
Environmental and Safety Profiles :
- Polyhalogenated anisoles (e.g., pentabromoanisole ) are regulated due to persistence in ecosystems. The nitro group in this compound may alter biodegradability, warranting further ecotoxicological studies.
Biological Activity
3-Bromo-2-iodo-5-nitroanisole is a halogenated nitro compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
Key Features:
- Bromine and Iodine Substituents : These halogens can influence the compound's reactivity and biological interactions.
- Nitro Group : The nitro group is crucial for the compound's biological activity, particularly in antimicrobial mechanisms.
The biological activity of nitro compounds, including this compound, often involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to cellular damage and death. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro compounds are known to produce toxic species that disrupt microbial viability .
Antimicrobial Activity
Nitro-containing compounds have been extensively studied for their antimicrobial properties. This compound has shown potential against various pathogens through mechanisms similar to those observed in established drugs like metronidazole. The compound may exert its effects by generating reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress in microbial cells .
Anti-inflammatory Activity
Research indicates that nitro compounds can modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The cytotoxic effects of nitro compounds on cancer cells have been documented. Studies have shown that similar nitro compounds can induce apoptosis in various cancer cell lines through DNA damage mechanisms. The structural features of this compound may contribute to its effectiveness as an anticancer agent, warranting further investigation into its selective toxicity against tumor cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
